4-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonyl chloride
Description
4-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonyl chloride is a sulfonyl chloride derivative characterized by a trifluoroacetylated amine moiety attached to a benzenesulfonyl core. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of proton pump inhibitors (PPIs) such as lansoprazole . Its synthesis involves the reaction of substituted benzylamines with trifluoroacetic anhydride, followed by sulfonation and chlorination steps using reagents like thionyl chloride (SOCl₂) . The trifluoroacetyl group enhances the compound’s electrophilicity, making it highly reactive in nucleophilic substitution reactions, a critical feature for forming sulfonamide linkages in drug molecules.
Properties
IUPAC Name |
4-[[(2,2,2-trifluoroacetyl)amino]methyl]benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO3S/c10-18(16,17)7-3-1-6(2-4-7)5-14-8(15)9(11,12)13/h1-4H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTBRQZJPZUSAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Chlorobenzotrifluoride
- Starting material: Chlorobenzotrifluoride.
- Nitration agents: Mixtures of nitric acid and sulfuric acid or cupric nitrate with acetic anhydride.
- Conditions: Low temperature (0–40 °C, preferably 30–40 °C) to control regioselectivity and minimize by-products.
- Outcome: Formation of 2-chloro-5-nitro-trifluoromethylbenzene.
Reduction to Amino Derivative
- Reduction agents: Iron powder with ammonium chloride in aqueous ethanol or catalytic hydrogenation using nickel catalysts.
- Conditions: Elevated temperatures (50–70 °C for iron reduction; ~85 °C under hydrogen pressure for catalytic hydrogenation).
- Outcome: Conversion of the nitro group to 4-chloro-3-(trifluoromethyl)aniline.
Diazotization and Sulfonyl Chloride Formation
- Diazotization: Reaction of the aniline with sodium nitrite and hydrochloric acid at low temperatures (-5 to 5 °C) in polar solvents (water/acetic acid).
- Sulfonylation: Treatment of the diazonium salt with sulfur dioxide and cuprous chloride at 25–30 °C to form the sulfonyl chloride.
- Purification: Distillation and recrystallization from ethyl acetate/normal hexane to achieve >98% purity.
This multi-step sequence yields high-purity trifluoromethyl-substituted benzenesulfonyl chlorides with improved yield, reduced environmental impact, and lower production hazards compared to traditional methods (e.g., direct chlorosulfonation with chlorosulfonic acid).
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Nitration | HNO3/H2SO4 or Cupric nitrate/Ac2O | 0–40 | ~80 | Controlled low temp nitration for regioselectivity |
| Reduction | Fe powder/NH4Cl in EtOH-H2O or catalytic H2/Ni | 50–85 | 55–70 | Catalytic hydrogenation gives cleaner product |
| Diazotization | NaNO2/HCl in H2O/AcOH | -5 to 5 | Quantitative | Low temp to stabilize diazonium salt |
| Sulfonylation | SO2, CuCl in polar solvent | 25–30 | 70–80 | Mild conditions favor sulfonyl chloride formation |
| Aminomethylation | Formaldehyde, NH3 or amines | Ambient | Variable | Requires optimization based on substrate |
| Trifluoroacetylation | Trifluoroacetic anhydride or chloride, pyridine | 0–25 | High | Standard acylation conditions |
Research Findings and Advantages of Modern Methods
- The multi-step diazotization-sulfonylation route significantly improves yield and purity compared to direct chlorosulfonation with chlorosulfonic acid, which suffers from low yield and high reagent excess.
- Use of iron powder reduction or catalytic hydrogenation provides efficient conversion of nitro to amino groups with manageable environmental impact.
- The purification via distillation and recrystallization ensures high purity (>98%) suitable for pharmaceutical intermediates.
- The method reduces hazardous waste and production risks, meeting industrial and environmental standards.
Summary Table of Preparation Route
| Stage | Reaction Type | Key Reagents | Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1. Nitration | Electrophilic aromatic substitution | HNO3/H2SO4 or Cu(NO3)2/Ac2O | 0–40 °C | 2-chloro-5-nitro-trifluoromethylbenzene |
| 2. Reduction | Nitro to amine | Fe/NH4Cl or H2/Ni | 50–85 °C | 4-chloro-3-(trifluoromethyl)aniline |
| 3. Diazotization | Formation of diazonium salt | NaNO2/HCl in H2O/AcOH | -5 to 5 °C | Diazonium salt intermediate |
| 4. Sulfonylation | Sulfonyl chloride formation | SO2, CuCl | 25–30 °C | 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride |
| 5. Aminomethylation | Nucleophilic substitution | Formaldehyde, NH3 or amines | Ambient | 4-(aminomethyl)benzenesulfonyl chloride derivative |
| 6. Trifluoroacetylation | Acylation | Trifluoroacetic anhydride/chloride, pyridine | 0–25 °C | This compound |
Chemical Reactions Analysis
4-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid and other by-products.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane and ethanol. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
4-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The trifluoroacetyl group also plays a role in stabilizing the intermediate products and enhancing the reactivity of the compound .
Comparison with Similar Compounds
Key Observations :
- Electrophilic Reactivity: The trifluoroacetyl group in the target compound significantly increases its electrophilicity compared to non-fluorinated analogs like 4-aminobenzenesulfonamide derivatives. This property facilitates rapid conjugation with nucleophiles (e.g., amines in lansoprazole synthesis) .
- Applications: Unlike perfluorinated benzenesulfonyl chlorides (e.g., 4-[(heptadecafluorononenyl)oxy]-benzenesulfonyl chloride), which are used in industrial surfactants due to their hydrophobic stability , the target compound is specialized for drug synthesis. Sulfonylurea herbicides (e.g., metsulfuron-methyl) feature triazine and sulfonyl groups but lack trifluoroacetyl moieties, limiting their cross-reactivity in biological systems .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
- The trifluoroacetyl group imparts intermediate electron-withdrawing strength compared to perfluorinated chains, balancing reactivity and stability for pharmaceutical use.
- Perfluorinated analogs exhibit superior thermal stability due to strong C-F bonds but are environmentally persistent , whereas the target compound degrades more readily under moderate conditions.
Research Findings and Industrial Relevance
- Pharmaceutical Utility : The target compound’s reactivity enables efficient synthesis of PPIs, with lansoprazole achieving >95% purity in final formulations .
- Environmental Impact : Unlike perfluorinated sulfonyl chlorides, which are flagged for bioaccumulation risks , the target compound’s shorter fluorinated chain reduces ecological persistence.
- Cost-Effectiveness : The trifluoroacetyl group provides a cost-efficient alternative to perfluorinated chains while maintaining sufficient reactivity for drug synthesis .
Biological Activity
4-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonyl chloride is a chemical compound with significant biological activity and diverse applications in scientific research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C9H7ClF3NO3S
- Molecular Weight : 301.67 g/mol
- CAS Number : 1183313-28-1
The biological activity of this compound is primarily attributed to its sulfonyl chloride group, which can undergo nucleophilic substitution reactions. This reactivity allows it to modify biomolecules such as proteins and peptides, facilitating studies on their structure and function. The trifluoroacetyl group enhances the stability of reaction intermediates and increases overall reactivity, making the compound particularly useful in medicinal chemistry.
Biological Applications
- Protein Modification : The compound is employed in the modification of proteins to study their interactions and functions. It can create sulfonamide derivatives that are crucial for understanding enzyme activities and protein folding.
- Drug Development : Due to its ability to selectively modify biomolecules, it serves as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting specific biological pathways.
- Research in Cancer Biology : The compound's structural features allow it to interact with enzymes involved in cancer metabolism, making it a candidate for further investigation in cancer therapeutics.
Case Study 1: Protein Interaction Studies
In a study published by the National Institutes of Health (NIH), researchers utilized this compound to modify a specific enzyme involved in amino acid metabolism. The results showed that the modified enzyme exhibited altered kinetic properties, highlighting the potential for this compound in enzyme regulation studies .
Case Study 2: Synthesis of Sulfonamide Derivatives
A recent publication detailed the synthesis of various sulfonamide derivatives using this compound as a starting material. The derivatives exhibited significant biological activity against several cancer cell lines, indicating that modifications at the sulfonamide position could enhance therapeutic efficacy .
Comparative Analysis
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Modifies proteins; potential anticancer activity |
| Benzenesulfonyl chloride | Structure | Less reactive; limited applications |
| 4-{[(Trifluoroacetamido)methyl]benzenesulfonamide} | Structure | Similar modifications; different reactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
